Home > Products > Building Blocks P14574 > 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one
8-Bromo-3,4-dihydroisoquinolin-1(2H)-one - 1159811-99-0

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Catalog Number: EVT-360627
CAS Number: 1159811-99-0
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,4-dihydroisoquinolin-1(2H)-one derivatives are a class of heterocyclic compounds characterized by a fused benzene ring and a dihydropyridine ring with a ketone group at the 1-position. They are considered privileged scaffolds in medicinal chemistry due to their presence in various natural products and their wide range of biological activities. [] [] [] [] []

Synthesis Analysis
  • Castagnoli-Cushman Reaction: This method involves the reaction of a 2-phenylethylamine with an α-ketoester to form the dihydroisoquinolinone ring. This approach offers versatility in introducing substituents on the aromatic ring and the nitrogen atom. []
  • Intramolecular Cyclization Reactions: These methods utilize various precursors like ortho-substituted benzamides or benzoic acids, employing reagents like DBU or palladium catalysts to achieve cyclization and form the desired scaffold. [] [] [] []
  • Benzylic Oxidation: This strategy utilizes cerium ammonium nitrate (CAN) to oxidize tetrahydroisoquinoline derivatives, leading to the formation of the desired dihydroisoquinolinone core. []
  • Electrochemical Oxidation: This method employs diethyl phosphite as a mediator to facilitate the electrochemical oxidation of tetrahydroisoquinolines, providing a more environmentally friendly approach for synthesizing the target compounds. []
Molecular Structure Analysis
  • N-alkylation: The nitrogen atom can be readily alkylated with various alkyl halides or other electrophiles, providing a handle for introducing diverse substituents. []
  • Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles, such as hydrazines or amines, to form various heterocyclic systems. [] []
  • Oxidation Reactions: The dihydropyridine ring can be further oxidized to form fully aromatic isoquinoline derivatives. []
Mechanism of Action

For example, some derivatives have shown potent antioomycete activity by disrupting the biological membrane systems of the target organism. [] Others have exhibited histamine-3 receptor antagonist activity, potentially interacting with specific binding sites on the receptor. []

Applications
  • Antifungal Agents: Some derivatives show promising antifungal activity against various phytopathogens, offering potential solutions for plant disease management. []
  • Histamine-3 Receptor Antagonists: These compounds hold promise for treating various neurological and psychiatric disorders by modulating histamine signaling in the brain. []
  • Protein-Tyrosine Kinase Inhibitors: Certain derivatives exhibit inhibitory activity against specific protein kinases, making them potential candidates for developing anticancer agents. []

3,4-Dihydroisoquinolin-1(2H)-one Derivatives

  • Relevance: These derivatives share the core structure of 3,4-dihydroisoquinolin-1(2H)-one with the target compound, 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, differing primarily in the substituents attached to this core structure. This shared scaffold suggests potential similarities in their chemical properties and biological activities. [, , , , , , , , , , ] - (See references below for paper links)

5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: This specific derivative of 3,4-dihydroisoquinolin-1(2H)-one serves as a precursor in the synthesis of 2-methylisoquinoline-1,5,8(2H)-trione. The challenges associated with N-methylation of isoquinolones make this compound and its subsequent oxidation noteworthy. []
  • Relevance: This compound shares the core 3,4-dihydroisoquinolin-1(2H)-one structure with 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one. The presence of methoxy groups at the 5 and 8 positions, as well as the N-methylation, distinguishes this compound from the target compound. These modifications highlight the structural diversity possible within this class of compounds. []

6,7-Dihydroxyisoindolin-1-one

  • Compound Description: This compound serves as a structural basis for developing HIV-1 integrase inhibitors. Modifications to this compound, including adjusting the spacer length between the metal-chelating triad and the halophenyl group, and replacing the indoline bicycle with a fused dihydroxyisoquinolinones ring system are investigated to enhance its potency. []
  • Relevance: Although structurally distinct from 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, 6,7-Dihydroxyisoindolin-1-one presents a comparable core structure. Both compounds feature a bicyclic system with a nitrogen-containing heterocycle fused to a benzene ring, suggesting potential similarities in their chemical reactivity and binding affinities. []

7,8-Dihydroxy-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: This compound is a modification of 6,7-Dihydroxyisoindolin-1-one, aimed at improving its potency as an HIV-1 integrase inhibitor. The primary structural difference lies in the replacement of the indoline [, ] bicycle with a fused dihydroxyisoquinolinones [, ] ring system. []
  • Relevance: 7,8-Dihydroxy-3,4-dihydroisoquinolin-1(2H)-one is directly related to the target compound, 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, as it shares the core 3,4-dihydroisoquinolin-1(2H)-one structure. The presence of hydroxyl groups at the 7 and 8 positions differentiates it from the target compound, highlighting the impact of substituent modifications on biological activity. []

2-Amino-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: This compound serves as a precursor for a range of derivatives studied for their anti-inflammatory activity. Researchers synthesized and evaluated various derivatives of this compound, focusing on modifications to the amino function at the 2-position. [, ]
  • Relevance: 2-Amino-3,4-dihydroisoquinolin-1(2H)-one shares the core 3,4-dihydroisoquinolin-1(2H)-one structure with 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, highlighting the versatility of this scaffold for developing compounds with diverse biological activities. The presence of an amino group at the 2-position distinguishes this compound from the target compound. [, ]

2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: This novel hydroxamic acid within the isoquinoline family exhibits a distinct structure with a nitro group at the 7-position and dimethyl substitution at the 3-position. Its crystal structure reveals a half-chair conformation of the heterocyclic ring and intermolecular hydrogen bonding patterns. []
  • Relevance: This compound shares the core 3,4-dihydroisoquinolin-1(2H)-one structure with 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one. The additional substituents and the presence of a hydroxyl group at the 2-position differentiate it from the target compound, showcasing the structural diversity and potential for distinct chemical properties within this class. []

2-(4,6-Dimethoxypyrimidin-2-yl)-8-(4,6-dimethoxypyrimidin-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: Synthesized through a multistep process, including cyclization, Schmidt rearrangement, and substitution reactions, this compound is designed based on the structures of known herbicides. Its synthesis aims to identify novel compounds with potential biological activities. []
  • Relevance: Sharing the core 3,4-dihydroisoquinolin-1(2H)-one structure with 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, this compound incorporates dimethoxypyrimidinyl substituents at both the 2- and 8-positions. This structural complexity highlights the possibility of developing compounds with specific biological activities by introducing diverse substituents to the core scaffold. []
  • Compound Description: This compound exists as a racemic mixture of R,R and S,S enantiomers, highlighting the importance of stereochemistry in these molecules. Intermolecular interactions involving C—H⋯O and C—H⋯π bonds contribute to its crystal packing. []
  • Relevance: The compound shares the core 3,4-dihydro­isoquinolin‐1(2H)‐one structure with 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one. The presence of furyl, phenethyl, and pyrrolidinylcarbonyl substituents at the 3-, 2-, and 4-positions respectively, distinguishes it from the target compound and emphasizes the capacity for structural diversification within this chemical class. []

2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: Crystallizing with two independent molecules in its asymmetric unit, this compound displays a half-chair conformation of the dihydropyridine ring. The crystal structure is stabilized by O—H⋯O hydrogen bonds and C—H⋯π interactions, highlighting the significance of intermolecular forces. []
  • Relevance: This compound shares the 3,4-dihydroisoquinolin-1(2H)-one core structure with 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one. The presence of a 2-hydroxyphenyl substituent at the 2-position differentiates it from the target compound. This structural comparison underscores the versatility of the core scaffold in accommodating various substituents, potentially leading to diverse chemical properties. []

Tetrahydroisoquinoline Derivatives

  • Compound Description: These compounds serve as precursors in synthesizing 3,4-dihydroisoquinolin-1(2H)-ones through a benzylic oxidation reaction using cerium ammonium nitrate (CAN) and sodium bromate. The reaction's efficiency is notably influenced by the electronic nature of substituents on the phenyl ring, with electron-donating groups facilitating the oxidation. []
  • Relevance: Although not directly sharing the 3,4-dihydroisoquinolin-1(2H)-one core, tetrahydroisoquinoline derivatives are directly related to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one. They are readily converted to 3,4-dihydroisoquinolin-1(2H)-ones, highlighting a crucial synthetic pathway. Understanding the reactivity of tetrahydroisoquinolines provides insights into the synthesis and modification of compounds like 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one. []

References[1] https://www.semanticscholar.org/paper/3a2d649ac00d77a09720ab5c820c319cc6f8ed57[3] https://www.semanticscholar.org/paper/080e76e257680a36a1421ee2e87f70c63eb1a599[4] https://www.semanticscholar.org/paper/87d299013fbb35990a16143d5c8160d773d05754[5] https://www.semanticscholar.org/paper/31d8e6b39eb6df8bcdc22f87f7d6262a0422c2de[6] https://www.semanticscholar.org/paper/79ca22dc4e9bc70551f41c44bdfca2a630243463[7] https://www.semanticscholar.org/paper/e69c20bd7d3ccb203dd962145ae57b3a0e25d2c8[8] https://www.semanticscholar.org/paper/e8ce5821a58ffb433f1c952cbf892de7861ae1c5[10] https://www.semanticscholar.org/paper/fd64120ce8e5ee1925d7747cfe8512fe7d990c31[11] https://www.semanticscholar.org/paper/b2f218abb9ac4d80a1ee25a25d796b10723b11af[12] https://www.semanticscholar.org/paper/2c169004c0e01d03544e8cb7dd1c660b85531071 [] https://www.semanticscholar.org/paper/db511647e81f0e9a070c4bf9f45cbe4be928f7f0[16] https://www.semanticscholar.org/paper/88d8436abde1cec49d9672b3eedaa8d468c8419c [] https://www.semanticscholar.org/paper/f1a405ad47a739be0e16add22c364ee7f0b9b23b[19] https://www.semanticscholar.org/paper/7cca97b934d841942289e7b5169928a36148098f[23] https://www.semanticscholar.org/paper/fd760b569799e179c9d36c2ecffc35092e140a0f[24] https://www.semanticscholar.org/paper/e4fda56bb229cc6025aae614ce79c1531e52b983 [] https://www.semanticscholar.org/paper/483ffeaf77639db195dbe1a7573d3dfd211a6e90 [] https://www.semanticscholar.org/paper/d86f88d39348cdc2b15b3458e84e1bc526240dfe [] https://www.semanticscholar.org/paper/d10e1198561c7e889e8ca054de52af7e41637b73

Properties

CAS Number

1159811-99-0

Product Name

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

IUPAC Name

8-bromo-3,4-dihydro-2H-isoquinolin-1-one

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12)

InChI Key

KNOUCIUGFVUKRP-UHFFFAOYSA-N

SMILES

C1CNC(=O)C2=C1C=CC=C2Br

Canonical SMILES

C1CNC(=O)C2=C1C=CC=C2Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.